molecular formula C8H7Cl2NO2 B11720452 Methyl 2,5-dichloro-6-methylnicotinate

Methyl 2,5-dichloro-6-methylnicotinate

Cat. No.: B11720452
M. Wt: 220.05 g/mol
InChI Key: GFPUIWPEBLQWHT-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-6-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group on the nicotinate structure. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-6-methylnicotinate typically involves the chlorination of 6-methylnicotinic acid followed by esterification. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,5-dichloro-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-6-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to:

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without chlorine atoms.

    2,5-Dichloronicotinic acid: Lacks the methyl ester group.

    6-Methylnicotinic acid: Lacks the chlorine atoms .

Uniqueness

Methyl 2,5-dichloro-6-methylnicotinate is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Methyl 2,5-dichloro-6-methylnicotinate is an organic compound belonging to the class of nicotinic acid derivatives. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, endows it with significant biological activity. This article explores its biological interactions, potential applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C8_{8}H7_{7}Cl2_{2}N1_{1}O2_{2}
  • Molecular Weight : 220.05 g/mol

The chlorinated structure of this compound enhances its reactivity and binding affinity to specific biological targets, making it a candidate for pharmacological studies.

Enzyme Interactions

Research indicates that this compound exhibits notable interactions with various enzymes. The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways relevant to disease mechanisms. Its specific substitution pattern allows for enhanced binding to enzyme active sites, potentially influencing their activity.

Case Studies and Research Findings

  • Inhibition Studies :
    • In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes associated with metabolic disorders. For example, it showed significant inhibition of cholinesterase activity in preliminary assays, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Cellular Processes :
    • The compound has been shown to affect cellular signaling pathways, particularly those involved in inflammation and cell proliferation. It modulates the expression of key proteins involved in these pathways, indicating its potential as an anti-inflammatory agent.
  • Comparative Studies :
    • Comparative analyses with related compounds such as methyl nicotinate and methyl 4,6-dichloro-2-methylnicotinate have highlighted differences in biological activity due to variations in their molecular structures. For instance, the presence of chlorines at the 2 and 5 positions significantly alters their pharmacological profiles.

Applications

This compound has several potential applications:

  • Medicinal Chemistry : Due to its enzyme inhibitory properties, it is being explored for therapeutic use in metabolic diseases and neurodegenerative disorders.
  • Agricultural Chemistry : Its biological activity suggests potential as a pesticide or herbicide candidate, particularly against pests that affect crop yields.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Methyl 4,6-dichloro-2-methylnicotinateC8_{8}H7_{7}Cl2_{2}N1_{1}O2_{2}Different chlorine positions; used in similar applications
Ethyl 2,6-dichloro-4-methylnicotinateC9_{9}H9_{9}Cl2_{2}N1_{1}O2_{2}Contains ethyl group instead of methyl; variation in biological activity
Methyl nicotinateC7_{7}H7_{7}N1_{1}O2_{2}Lacks chlorine atoms; different reactivity profile
4,6-Dichloro-2-methylnicotinic acidC8_{8}H7_{7}Cl2_{2}N1_{1}O2_{2}Acid form; used in similar synthetic pathways

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 2,5-dichloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3

InChI Key

GFPUIWPEBLQWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)OC)Cl

Origin of Product

United States

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